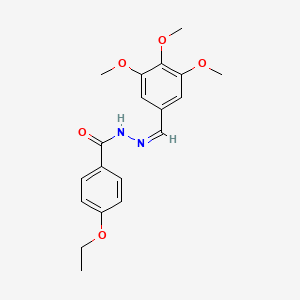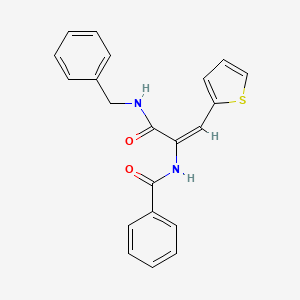![molecular formula C13H13IN4O3 B5912591 N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide](/img/structure/B5912591.png)
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, an iodine atom, and a carboxamide group, along with a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent. This step may require the use of a catalyst and specific reaction conditions to ensure selective iodination.
Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group can be introduced through a condensation reaction with an appropriate aldehyde or ketone. This step often involves the use of a base such as sodium hydroxide or potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide or potassium cyanide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium azide, potassium cyanide; often in polar aprotic solvents.
Condensation: Aldehydes, ketones; in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the iodine atom.
Condensation: Schiff bases or other condensation products with extended conjugation.
Scientific Research Applications
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions. Its ability to interact with specific enzymes or receptors makes it valuable in biochemical assays.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for various synthetic transformations.
Material Science: The compound may be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine
- N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide is unique due to the presence of the iodine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN4O3/c1-20-9-4-3-8(11(5-9)21-2)6-15-18-13(19)12-10(14)7-16-17-12/h3-7H,1-2H3,(H,16,17)(H,18,19)/b15-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBOZWCQXXWWHE-UUASQNMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=C(C=NN2)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC(=O)C2=C(C=NN2)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(Z)-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE](/img/structure/B5912514.png)
![(4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B5912521.png)

![(4Z)-2-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B5912550.png)
![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)
![N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-4-hydroxybenzamide](/img/structure/B5912579.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)
![METHYL 3-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE](/img/structure/B5912590.png)
![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide](/img/structure/B5912596.png)

![(4Z)-1-(2,5-DICHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5912612.png)
![(Z)-(Ethyl cyano[2-(3-nitro-5-phenoxyphenyl)hydrazin-1-ylidene]formate)](/img/structure/B5912619.png)
